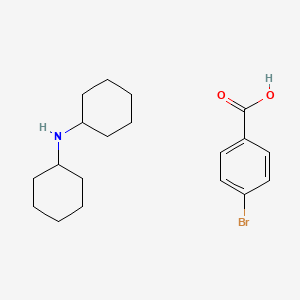

4-bromobenzoic acid;N-cyclohexylcyclohexanamine

Description

4-Bromobenzoic acid (C₇H₅BrO₂) is a halogenated aromatic carboxylic acid with a bromine substituent at the para position. It serves as a versatile intermediate in organic synthesis, including the preparation of benzimidazole derivatives , agrochemicals, and pharmaceuticals . It is also used as a combustion calorimetry standard for brominated compounds and in metabolic studies to track bromine-specific metabolites in biological systems .

N-Cyclohexylcyclohexanamine (C₁₂H₂₃N) is a secondary amine featuring two cyclohexyl groups. It is commonly employed as a counterion in salts, such as in FMOC-protected amino acid derivatives , and in coordination chemistry. Notably, its complex with (9Z)-9-octadecenoic acid has been studied for acute toxicity in aquatic organisms like Daphnia magna .

Properties

CAS No. |

817177-04-1 |

|---|---|

Molecular Formula |

C19H28BrNO2 |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

4-bromobenzoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C7H5BrO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |

InChI Key |

JDQBNZUWNAITAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC(=CC=C1C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Dioxygen Oxidation of Parabromotoluene

Mechanism : Liquid-phase oxidation of parabromotoluene (4-bromotoluene) using oxygen as the oxidant in glacial acetic acid. Catalysts include cobalt acetate, manganese acetate, and potassium bromide.

Reaction Conditions :

- Temperature : 75–85°C

- Catalyst System : Co(OAc)₂ (0.8–1.4 wt%), Mn(OAc)₂ (0.8–1.4 wt%), KBr (0.2–0.4 wt%)

- Oxygen Flow Rate : 0.5–1 L/min

- Reaction Time : 6–9 hours

Purification :

- Cold Filtration : Separates crude 4-bromobenzoic acid from the reaction mixture.

- Alkaline Treatment : Adjust pH to 8 with NaOH, followed by activated carbon decolorization.

- Acid Precipitation : Use 10% H₂SO₄ to acidify the solution to pH 2, yielding 99% pure product.

Performance Data :

| Example | Parabromotoluene (g) | Co(OAc)₂ (g) | Mn(OAc)₂ (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 40 | 4.8 | 4.8 | 96 | 99.6 |

| 2 | 30 | 3.0 | 3.0 | 97.8 | 99.4 |

| 3 | 50 | 7.0 | 7.0 | 98.9 | 99.5 |

Advantages :

Synthesis of N-Cyclohexylcyclohexanamine

Catalytic Hydrogenation of Nitrobenzene

Mechanism : Hydrogenation of nitrobenzene over bimetallic Pd-Ru catalysts under high-pressure H₂.

Reaction Conditions :

Reductive Amination of Cyclohexanone

Mechanism : Reaction of cyclohexanone with ammonia over Cu-Cr-La/γ-Al₂O₃ catalysts.

Reaction Conditions :

- Catalyst : Cu-Cr-La/γ-Al₂O₃ (5–8 wt%)

- Temperature : 180°C

- Pressure : 3 MPa (H₂)

- NH₃ Feed : 10 L/h

- Yield : 83.9% cyclohexylamine.

Performance Comparison :

Phenol-Based Route

Mechanism : One-pot hydrogenation and amination of phenol using Pd/Al₂O₃-MgO catalysts.

Reaction Conditions :

- Catalyst : Pd (0.5 wt%) on MgO-Al₂O₃

- Temperature : 180°C

- Pressure : Atmospheric

- Feed Ratio : Phenol:H₂:NH₃ = 1:10:10

- Yield : 89.4% cyclohexylamine.

Environmental and Industrial Considerations

Waste Management

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to 4-bromobenzaldehyde using oxidizing agents like Oxone.

Reduction: Reduction to 4-bromobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

N-cyclohexylcyclohexanamine can participate in:

Acylation: Formation of amides by reacting with acyl chlorides or anhydrides.

Alkylation: Introduction of alkyl groups using alkyl halides in the presence of a base.

Common Reagents and Conditions

Oxidizing Agents: Oxone, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydroxide ions, alkoxide ions.

Acylating Agents: Acyl chlorides, anhydrides.

Major Products Formed

4-Bromobenzaldehyde: Formed from the oxidation of 4-bromobenzoic acid.

4-Bromobenzyl Alcohol: Formed from the reduction of 4-bromobenzoic acid.

Amides: Formed from the acylation of N-cyclohexylcyclohexanamine.

Scientific Research Applications

4-Bromobenzoic acid is used in the study of metabolic pathways and the detection of metabolites in biological systems . It is also employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals .

N-cyclohexylcyclohexanamine is utilized in the synthesis of various organic compounds, including pharmaceuticals and polymers. It serves as a building block for the preparation of complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-bromobenzoic acid involves its participation in oxidation-reduction reactions and nucleophilic substitutions. The bromine atom’s electron-withdrawing nature influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.

N-cyclohexylcyclohexanamine acts as a nucleophile in acylation and alkylation reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds with electrophiles.

Comparison with Similar Compounds

Comparison of 4-Bromobenzoic Acid with Similar Compounds

Structural and Reactivity Comparisons

- 4-Chlorobenzoic acid and 4-nitrobenzoic acid: These analogs differ in their electron-withdrawing substituents (Cl vs. NO₂). In oxidation reactions, 4-bromobenzoic acid is synthesized via metal-free mechanochemical methods with high yields (>98% for certain substrates), comparable to its chloro and nitro counterparts . However, steric and electronic effects influence their reactivity in condensation reactions.

- Toluic acid (methyl-substituted benzoic acid): The methyl group in toluic acid enhances lipophilicity but reduces acidity (pKa ~4.2) compared to 4-bromobenzoic acid (pKa ~3.9), affecting their roles in acid-catalyzed reactions .

Application-Specific Comparisons

- Combustion Calorimetry: 4-Bromobenzoic acid is preferred over non-halogenated benzoic acid for calibrating instruments analyzing brominated compounds due to its defined combustion energy (−2771.4 kJ/mol) .

- Metabolic Studies : Compared to 2- and 3-bromobenzoic acid isomers, the para-substituted bromine in 4-bromobenzoic acid results in distinct metabolic pathways in rat hepatocytes, with unique urinary and biliary excretion profiles .

Data Table: Oxidation of Alcohols to Carboxylic Acids Using 4-Bromobenzoic Acid

| Entry | Alcohol Substrate | % Yield (4-Bromobenzoic Acid) | % Yield (4-Chlorobenzoic Acid) |

|---|---|---|---|

| 1 | Benzyl alcohol | >98 | >98 |

| 6 | Cyclohexanol | 64 | 58 |

Comparison of N-Cyclohexylcyclohexanamine with Similar Amines

Toxicity and Environmental Impact

- Dicyclohexylamine : Both amines exhibit similar hydrophobicity due to cyclohexyl groups, but N-cyclohexylcyclohexanamine’s acute toxicity (EC₅₀ = 12 mg/L in Daphnia magna at 48h ) is lower than that of dicyclohexylamine (EC₅₀ ~5 mg/L), likely due to differences in bioavailability.

- Cyclohexylamine : The primary amine (cyclohexylamine) is more reactive in nucleophilic reactions but exhibits higher aquatic toxicity (EC₅₀ ~2 mg/L) compared to the secondary N-cyclohexylcyclohexanamine .

Coordination Chemistry and Salts

- Triethylamine: Unlike N-cyclohexylcyclohexanamine, triethylamine lacks the steric bulk of cyclohexyl groups, making it less effective in stabilizing large organic cations in salts (e.g., FMOC-amino acid derivatives) .

Data Table: Toxicity of N-Cyclohexylcyclohexanamine Complexes

| Compound | Test Organism | EC₅₀ (24h) | EC₅₀ (48h) |

|---|---|---|---|

| (9Z)-9-Octadecenoic acid complex | Daphnia magna | 18 mg/L | 12 mg/L |

| Dicyclohexylamine | Daphnia magna | 7 mg/L | 5 mg/L |

Key Research Findings and Contradictions

- Synthetic Utility : 4-Bromobenzoic acid’s role in promoting sulfonamide condensations contradicts assumptions that iodine alone drives such reactions, highlighting its dual acid-activator role .

- Stability: Hydrolysis studies show 4-bromobenzoic acid derivatives (e.g., N-triflylbenzamides) degrade faster in acidic conditions than non-brominated analogs, suggesting bromine’s electron-withdrawing effect accelerates hydrolysis .

- Toxicity Discrepancies : The lower toxicity of N-cyclohexylcyclohexanamine compared to simpler amines underscores the role of structural complexity in modulating biological activity .

Biological Activity

4-Bromobenzoic acid; N-cyclohexylcyclohexanamine (CAS Number: 102584-66-7) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C15H20BrN

- Molecular Weight: 295.24 g/mol

- Structure: The compound consists of a bromobenzoic acid moiety linked to a cyclohexylcyclohexanamine group.

The biological activity of 4-bromobenzoic acid; N-cyclohexylcyclohexanamine is attributed to its interaction with various biological targets. The compound may modulate enzyme activity or receptor binding, influencing cellular pathways. Research indicates that such compounds can exhibit significant inhibitory effects on enzymes related to carbohydrate metabolism, particularly α-amylase, which is crucial in glucose metabolism.

Inhibition of α-Amylase

Recent studies have synthesized derivatives of 4-bromobenzoic acid, including hydrazone-Schiff base derivatives, and evaluated their α-amylase inhibitory activity. The results demonstrated that several synthesized compounds exhibited potent inhibition, with IC50 values ranging from 0.21 ± 0.01 μM to 5.50 ± 0.01 μM compared to the standard acarbose (IC50 = 1.34 ± 0.01 μM) .

Table 1: Inhibition Potency of Derivatives

| Compound ID | IC50 (μM) | Comments |

|---|---|---|

| Compound 21 | 0.21 ± 0.01 | Most active among derivatives |

| Acarbose | 1.34 ± 0.01 | Standard for comparison |

| Others | Up to 5.50 | Varied activity |

The structure-activity relationship (SAR) analysis indicated that the position and nature of substituents on the hydrazone-Schiff base derivatives significantly influenced their inhibitory potency against α-amylase .

Synthesis and Evaluation

The synthesis of novel derivatives was achieved through the condensation of various aldehydes with 4-bromobenzohydrazide in methanol under acidic conditions. The resulting compounds were characterized using spectroscopic methods such as EI-MS and ^1H-NMR .

In silico studies further supported the findings by demonstrating favorable binding interactions within the active site of the α-amylase enzyme, suggesting that these derivatives could serve as lead candidates for developing new α-amylase inhibitors .

Pharmacological Applications

Given its biological activity, this compound and its derivatives are being investigated for potential applications in managing diabetes through the inhibition of carbohydrate-digesting enzymes. The ability to modulate glucose metabolism positions these compounds as promising candidates for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.